Ivermectin B1a monosaccharide

Anthelmintic resistance Nematode larval development assay Haemonchus contortus

Ivermectin B1a monosaccharide is a critical semi-synthetic avermectin probe retaining potent larvicidal activity (full effect at 0.001 μg/mL) while completely lacking paralytic effects. This unique pharmacological signature enables precise discrimination of ivermectin-resistant nematode phenotypes and structure-activity relationship (SAR) studies impossible with the parent disaccharide. Procure this essential analytical standard for impurity profiling, method validation, and cutting-edge anthelmintic research.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B10764707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a monosaccharide
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3
InChIKeyIDRWWNAYSYRQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin B1a Monosaccharide for Research Procurement: Chemical Identity, Class, and Core Distinctions


Ivermectin B1a monosaccharide (CAS 71837-27-9) is a semi-synthetic derivative of the macrocyclic lactone anthelmintic ivermectin B1a, produced via selective acid-catalyzed hydrolysis of the terminal oleandrose sugar unit from the parent disaccharide . With a molecular formula of C₄₁H₆₂O₁₁ and a molecular weight of approximately 730.9 g/mol, it belongs to the avermectin class of 16-membered macrocyclic lactones derived from Streptomyces avermitilis fermentation products . Structurally, the compound retains the core aglycone and a single sugar moiety, a modification that confers a distinct pharmacological signature: it retains potent nematode larval development inhibitory activity while being devoid of the paralytic activity characteristic of the parent disaccharide [1]. This selective retention of larvicidal but not paralytic activity positions ivermectin B1a monosaccharide as a critical molecular probe for dissecting avermectin structure-activity relationships (SAR) and for detecting specific ivermectin resistance mechanisms in parasitic nematodes [2].

Why Ivermectin B1a Monosaccharide Cannot Be Replaced by Ivermectin B1a or Avermectin B1a Monosaccharide in Specialized Research


Generic substitution of ivermectin B1a monosaccharide with the parent disaccharide (ivermectin B1a) or with structurally related avermectin monosaccharide derivatives is scientifically unsound for specific research applications. The selective hydrolysis of the terminal sugar unit fundamentally alters the compound's pharmacological profile, eliminating paralytic activity while preserving potent larvicidal effects . This functional divergence means that ivermectin B1a cannot serve as a substitute in experiments requiring discrimination between paralytic and non-paralytic mechanisms of action. Furthermore, while ivermectin B1a and ivermectin B1b exhibit comparable efficacy against nematodes, ivermectin B1a monosaccharide provides a unique experimental tool for distinguishing ivermectin-sensitive and ivermectin-resistant parasite populations, a property not shared by the parent disaccharide mixture [1]. The compound's utility as a sensitive probe for resistance detection is predicated on its distinct structure-activity relationship that separates larvicidal activity from paralysis, rendering generic replacement with any other avermectin derivative invalid for this specific research purpose .

Quantitative Differentiation Evidence: Ivermectin B1a Monosaccharide vs. Closest Analogs


Haemonchus contortus Larval Development Inhibition: Full Activity at 0.001 μg/mL

Ivermectin B1a monosaccharide demonstrates full antiparasitic activity against developing Haemonchus contortus larvae at a minimum concentration of 0.001 μg/mL (equivalent to approximately 1.37 nM), confirming that the monosaccharide derivative retains potent larvicidal efficacy despite the loss of the terminal sugar moiety [1]. This quantitative benchmark establishes that structural simplification to the monosaccharide does not compromise the compound's ability to inhibit nematode larval development.

Anthelmintic resistance Nematode larval development assay Haemonchus contortus Larvicidal activity

Functional Divergence: Retention of Larvicidal Activity with Complete Absence of Paralytic Activity

A defining and experimentally validated differentiation for ivermectin B1a monosaccharide is its ability to inhibit nematode larval development without inducing paralytic activity [1]. This functional uncoupling is not observed with the parent disaccharide ivermectin B1a, which produces both larvicidal and paralytic effects. The selective retention of larvicidal activity enables researchers to discriminate between paralysis-dependent and paralysis-independent mechanisms of action in anthelmintic pharmacology and resistance .

Anthelmintic resistance Structure-activity relationship Pharmacological probe Ivermectin resistance detection

Utility as a Resistance Detection Probe: Distinguishing Ivermectin-Sensitive and Resistant Parasite Populations

Ivermectin B1a monosaccharide has been established as a sensitive probe for detecting specific types of ivermectin resistance in parasitic nematodes . This diagnostic utility is directly attributable to the compound's unique pharmacological signature—retention of larvicidal activity without paralytic effects—which allows discrimination of resistance phenotypes that affect paralytic pathways versus those that affect larvicidal pathways . The parent disaccharide ivermectin B1a, by contrast, cannot provide this discriminatory resolution because it simultaneously engages both pathways.

Anthelmintic resistance Diagnostic probe Ivermectin resistance Haemonchus contortus

Cross-Study Comparable Potency in Caenorhabditis elegans: MAC of 0.1 μM for Avermectin B1a Monosaccharide

The structurally related avermectin B1a monosaccharide demonstrates lethality against Caenorhabditis elegans with a minimum active concentration (MAC) of 0.1 μM [1]. While this datum pertains to avermectin B1a monosaccharide rather than ivermectin B1a monosaccharide (the latter differing by hydrogenation at the C22-C23 bond), it provides cross-study comparable evidence that monosaccharide derivatives of avermectins retain potent bioactivity in the sub-micromolar range. This potency benchmark supports the class-level inference that monosaccharide simplification does not abrogate antiparasitic efficacy.

Caenorhabditis elegans Minimum active concentration Avermectin monosaccharide Lethality assay

Physical-Chemical Differentiation: Documented Long-Term Stability Profile

Ivermectin B1a monosaccharide exhibits documented stability of ≥ 4 years when stored at -20°C, as specified in vendor technical datasheets . This well-characterized stability profile is essential for procurement planning, particularly for long-term research projects requiring consistent compound integrity across extended experimental timelines. While ivermectin B1a (parent disaccharide) demonstrates photolability and susceptibility to degradation at extreme pH and under UVA/UVC radiation [1], the monosaccharide derivative's defined long-term cryostability provides a distinct logistical advantage for inventory management.

Stability Storage conditions Long-term storage Quality control

Ivermectin B1a Monosaccharide: Validated Research Applications Based on Quantitative Differentiation Evidence


Probe for Investigating Ivermectin Resistance Mechanisms in Parasitic Nematodes

Ivermectin B1a monosaccharide is uniquely suited as a molecular probe for discriminating between ivermectin-sensitive and ivermectin-resistant parasite populations, particularly in Haemonchus contortus and other economically significant nematodes . This application leverages the compound's distinctive pharmacological signature—full larvicidal activity at 0.001 μg/mL in the absence of paralytic effects—to enable researchers to differentiate resistance phenotypes that specifically affect paralytic pathways from those affecting larvicidal pathways, a capability not achievable with the parent disaccharide .

Structure-Activity Relationship (SAR) Studies of Avermectin-Class Anthelmintics

The selective removal of the terminal oleandrose sugar moiety from ivermectin B1a makes ivermectin B1a monosaccharide an essential tool for dissecting the contributions of individual sugar units to receptor binding, channel modulation, and overall pharmacological efficacy . By comparing the monosaccharide derivative to the parent disaccharide, researchers can isolate the specific functional roles of the terminal sugar in GluCl channel activation, GABA receptor modulation, and other molecular targets, thereby advancing rational anthelmintic design [1].

Discrimination of Paralytic vs. Non-Paralytic Mechanisms of Anthelmintic Action

The complete absence of paralytic activity in ivermectin B1a monosaccharide, despite retention of potent larvicidal efficacy, provides a unique experimental system for segregating neuromuscular paralysis pathways from alternative mechanisms of nematode lethality [2]. This functional uncoupling enables researchers to design experiments that specifically interrogate paralysis-independent mechanisms of action, which is critical for understanding the full pharmacological landscape of avermectin-class compounds and for developing next-generation anthelmintics with potentially improved safety profiles .

Quality Control and Analytical Method Development for Ivermectin Formulations

Ivermectin B1a monosaccharide serves as a characterized impurity and analytical standard in the quality control of ivermectin pharmaceutical formulations and active pharmaceutical ingredients (APIs) . Its defined chemical identity (CAS 71837-27-9, molecular formula C₄₁H₆₂O₁₁) and commercial availability at high purity (≥99%) support its use in method validation, stability-indicating assays, and impurity profiling for abbreviated new drug applications (ANDA) and commercial manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.